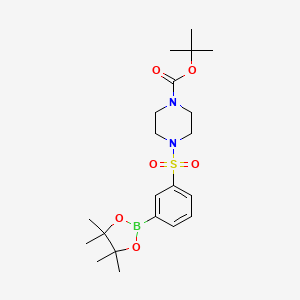

3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester

描述

属性

IUPAC Name |

tert-butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33BN2O6S/c1-19(2,3)28-18(25)23-11-13-24(14-12-23)31(26,27)17-10-8-9-16(15-17)22-29-20(4,5)21(6,7)30-22/h8-10,15H,11-14H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICZDEKCDZHGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33BN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds.

Mode of Action

The compound, also known as “tert-Butyl 4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)piperazine-1-carboxylate”, is a boronic acid ester. Boronic acids and their esters are known to form reversible covalent bonds with various biological targets, which can lead to changes in the function of these targets.

Pharmacokinetics

It is known that boronic acids and their esters are generally well absorbed and distributed in the body. They are metabolized primarily through hydrolysis, and the resulting products are typically excreted in the urine.

Result of Action

The interaction of boronic acids and their esters with biological targets can lead to changes in the function of these targets, which can have various downstream effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound “3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester”. For instance, the pH of the environment can influence the rate of hydrolysis of boronic acid esters.

生物活性

3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester, with the CAS number 1033743-83-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical applications.

- Molecular Formula : C21H33BN2O6S

- Molecular Weight : 452.37 g/mol

- Structure : The compound features a boronic acid moiety, which is crucial for its biological interactions, particularly in targeting specific biomolecules.

Synthesis

The synthesis of this compound typically involves the Suzuki-Miyaura cross-coupling reaction. Key reagents include:

- Palladium Catalyst : Used to facilitate the coupling reaction.

- Boronic Acid Derivative : Provides the boron functionality essential for biological activity.

The general reaction conditions include:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through the boron atom. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of glycoproteins and other biomolecules.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- In vitro Studies : The compound has shown cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Case Studies

- Study on Cell Viability : In a study assessing the viability of L929 cells treated with various concentrations of related phenylboronic acid derivatives, it was observed that lower concentrations maintained cell viability above 80%. However, higher concentrations resulted in decreased viability, suggesting a dose-dependent effect on cytotoxicity .

- In Vivo Studies : Animal studies have demonstrated that compounds with similar structures can significantly reduce tumor growth in xenograft models, highlighting their potential as therapeutic agents in oncology .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C21H33BN2O6S |

| Molecular Weight | 452.37 g/mol |

| CAS Number | 1033743-83-7 |

| Synthesis Method | Suzuki-Miyaura Cross-Coupling |

| Anticancer Activity | Yes |

| Study Type | Findings |

|---|---|

| In Vitro Cell Viability | Dose-dependent cytotoxicity |

| In Vivo Tumor Growth | Significant reduction |

科学研究应用

Medicinal Chemistry

The compound is primarily utilized in the synthesis of biologically active molecules. Its boronic acid functionality allows it to participate in various coupling reactions essential for constructing complex pharmaceuticals.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of boronic acids, including 3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester, can be employed to synthesize potent anticancer agents. For instance, studies have shown that modifications to the piperazine ring can enhance the selectivity and potency of these compounds against specific cancer cell lines .

Catalysis

In catalysis, this compound serves as a key intermediate in the development of palladium-catalyzed reactions. It is particularly useful in:

Cross-Coupling Reactions

The compound facilitates the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, which is widely used in organic synthesis to create complex molecular architectures. The presence of the Boc (tert-butoxycarbonyl) group enhances the stability and reactivity of the piperazine moiety during these reactions .

Material Science

The unique properties of boronic acids make them suitable for applications in material science, particularly in the development of sensors and polymers.

Polymer Chemistry

Boronic esters can be incorporated into polymer matrices to create responsive materials. For example, polymers containing boronic acid derivatives exhibit selective binding properties, which can be exploited for drug delivery systems or biosensors that detect glucose levels .

Biological Applications

Recent studies have focused on the biological activity of compounds derived from this compound. These derivatives have shown promise as inhibitors for various biological targets.

Inhibitory Activity Against Enzymes

Research indicates that certain derivatives exhibit inhibitory effects on proteases and kinases, making them valuable tools in drug discovery for diseases such as cancer and diabetes .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Synthesis of biologically active molecules | Anticancer agents |

| Catalysis | Key intermediate in palladium-catalyzed cross-coupling reactions | Suzuki-Miyaura coupling |

| Material Science | Development of responsive materials | Glucose sensors |

| Biological Applications | Inhibitory activity against enzymes | Drug discovery for cancer and diabetes |

相似化合物的比较

Structural Analogs and Substituent Effects

Substituent Impact on Reactivity and Solubility

Drug Delivery Systems

- The target compound’s Boc group enables pH-sensitive drug release, as seen in polycaprolactone (PCL) copolymers where deprotection yields cationic amines for antimicrobial activity . Comparable systems using HPAP-modified cyclodextrin () rely on ROS-triggered degradation, highlighting the versatility of boronic esters in stimuli-responsive designs.

Polymer Chemistry

- Unlike simpler phenylboronic acid pinacol esters (e.g., HPAP in ), the Boc-piperazine sulfonyl moiety allows conjugation to hydrophobic polymer blocks (e.g., PEG) for micelle formation, enabling dual pH/ROS responsiveness .

准备方法

Key Synthetic Route: Suzuki-Miyaura Cross-Coupling

The principal method for synthesizing 3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester is through the Suzuki-Miyaura cross-coupling reaction. This reaction couples an aryl halide with a boron-containing reagent under palladium catalysis.

- 4-Boc-1-[(3-bromobenzene)sulfonyl]piperazine

- Bis(pinacolato)diboron

- Catalyst: dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex (Pd(dppf)Cl2)

- Base: potassium acetate

- Solvent: 1,2-dimethoxyethane (DME)

- Temperature: 90°C

- Reaction Time: 2 hours

$$

\text{4-Boc-1-[(3-bromobenzene)sulfonyl]piperazine} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{DME}, 90^\circ C} \text{this compound}

$$

This method yields the target boronic acid pinacol ester with good efficiency and purity suitable for further synthetic applications.

Detailed Reaction Parameters and Optimization

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 (dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)) |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,2-Dimethoxyethane (DME) |

| Temperature | 90°C |

| Reaction Time | 2 hours |

| Yield | Approximately 9.1 g (scale-dependent) |

The choice of Pd(dppf)Cl2 as a catalyst is critical due to its high activity and stability under the reaction conditions. Potassium acetate serves as a mild base that facilitates the transmetalation step in the Suzuki coupling. The solvent DME provides a suitable medium for solubilizing both organic and inorganic reagents.

Synthetic Considerations and Purification

- Protection Group: The Boc (tert-butoxycarbonyl) group on the piperazine nitrogen protects the amine functionality during the reaction, preventing unwanted side reactions.

- Sulfonyl Group Stability: The sulfonyl linkage is stable under the reaction conditions, allowing the preservation of the sulfonyl-piperazine moiety.

- Purification: The product is typically purified by column chromatography or recrystallization to achieve high purity.

Alternative Synthetic Routes and Notes

While the Suzuki-Miyaura cross-coupling is the predominant method, alternative approaches could involve:

- Direct borylation of the corresponding aryl sulfonyl piperazine derivatives using iridium or rhodium catalysts, although such methods are less documented for this specific compound.

- Stepwise synthesis involving initial preparation of the boronic acid pinacol ester followed by sulfonylation of the piperazine ring, but this may pose challenges due to functional group compatibility.

However, literature and commercial suppliers predominantly report the Suzuki coupling approach as the most efficient and reproducible.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| 1 | 4-Boc-1-[(3-bromobenzene)sulfonyl]piperazine + Bis(pinacolato)diboron | Starting materials for Suzuki coupling |

| 2 | Pd(dppf)Cl2 catalyst, KOAc base, DME solvent, 90°C, 2 h | Catalyze the cross-coupling reaction |

| 3 | Workup and purification (chromatography/recrystallization) | Isolate pure this compound |

常见问题

Q. What are the primary research applications of 3-(4-Boc-piperazin-1-ylsulfonyl)phenylboronic acid pinacol ester?

This compound is widely used in:

- Suzuki-Miyaura cross-couplings for constructing carbon-carbon bonds in organic synthesis, particularly in pharmaceutical and materials science research .

- Covalent Organic Frameworks (COFs) : The boronic ester moiety enables condensation reactions to form porous, crystalline materials with applications in gas storage and catalysis .

- Biochemical probes : The pinacol ester enhances solubility, facilitating its use in sensor development (e.g., glucose monitoring) and biomolecule detection via reversible diol binding .

Key Methodological Consideration : Prioritize inert reaction conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of the boronic ester .

Q. How does the Boc (tert-butoxycarbonyl) group influence the compound’s reactivity?

The Boc group serves dual roles:

- Protection : Shields the piperazine nitrogen during synthetic steps, preventing unwanted side reactions (e.g., nucleophilic attack) .

- Steric Effects : May reduce coupling efficiency in Suzuki reactions due to bulkiness, necessitating optimized catalyst loading (e.g., 1–5 mol% Pd(dppf)Cl₂) .

Example : In COF synthesis, bulky substituents like Boc can limit pore size but improve thermal stability (see Table 1) .

Table 1: COF Properties Using Boronic Esters

| COF Type | Pore Size (Å) | Surface Area (m²/g) | Thermal Stability |

|---|---|---|---|

| COF-1 | 7 | 711 | ≤500°C |

| COF-5 | 27 | 1590 | ≤600°C |

Q. What safety precautions are essential when handling this compound?

Critical Protocols :

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to inhalation hazards .

- First Aid : For skin exposure, rinse with water for 15+ minutes; seek medical help if irritation persists .

Storage : Refrigerate (2–8°C) in sealed, dry containers to prevent moisture-induced degradation .

Advanced Research Questions

Q. How can researchers design covalent organic frameworks (COFs) using this boronic ester?

Design Strategy :

- Linker Selection : Combine with complementary diols (e.g., hexahydroxytriphenylene) to form staggered or eclipsed COF architectures .

- Steric Considerations : The Boc-piperazinylsulfonyl group may reduce pore size but enhance structural rigidity.

- Characterization : Use powder XRD to confirm crystallinity and BET analysis for surface area measurement .

Challenge : Balancing steric bulk with porosity requires iterative optimization of monomer ratios.

Q. What strategies optimize Suzuki-Miyaura couplings with this reagent?

Optimization Parameters :

- Catalyst : Pd(dppf)Cl₂ (1–5 mol%) in THF/water mixtures at 75–110°C .

- Base : Potassium phosphate (3M aqueous) improves coupling efficiency vs. weaker bases .

- Protecting Groups : Retain Boc during coupling; deprotect post-reaction using TFA if needed .

Data Contradiction Note : Yields vary (69–94%) depending on aryl halide reactivity and steric hindrance .

Q. How to reconcile discrepancies in reported stability data under different conditions?

Analysis Framework :

- Moisture Sensitivity : Hydrolysis rates differ based on storage (anhydrous vs. humid conditions) .

- Thermal Stability : Conflicting reports may arise from varying purity grades (e.g., >97% vs. technical grade) .

- Methodology : Validate stability via NMR or HPLC post-storage to establish lab-specific protocols .

Example : A study reported decomposition at 80°C under vacuum, while another noted stability up to 60°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。